2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid
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Overview
Description
2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid typically involves multi-step processes. One common method includes the reaction of a 4-halo-3-alkoxy-butenoic acid ester with glycine, followed by acid hydrolysis, hydrogenation, esterification, and conversion to the final product by reaction with ammonia . Another method involves the hydrogenation of a 2,4-dioxopyrrolidin-1-yl-acetic acid alkyl ester .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piracetam: A structural analog used for cognitive enhancement.
Oxiracetam: Another analog known for its neuroprotective properties.
Aniracetam: Known for its anxiolytic and cognitive-enhancing effects.
Uniqueness
2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid is unique due to its specific functional groups and the resulting chemical properties.
Properties
IUPAC Name |
2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-4-1-5(9)7(2-4)3-6(10)11/h4,8H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOXYLBGPIDAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401008546 |
Source
|
Record name | (4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401008546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88877-52-5 |
Source
|
Record name | 1-Pyrrolidineacetic acid, 4-hydroxy-2-oxo-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088877525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401008546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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